

physical and chemical properties of cerium(III) oxalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium oxalate

Cat. No.: B089700

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of Cerium(III) Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) oxalate, with the chemical formula $\text{Ce}_2(\text{C}_2\text{O}_4)_3$, is an inorganic compound of significant interest in various scientific and industrial fields.^{[1][2]} As a prominent member of the lanthanide oxalate family, it serves as a crucial precursor in the synthesis of high-purity cerium oxide (ceria, CeO_2), a material with extensive applications in catalysis, fuel cells, glass polishing, and UV-blocking agents.^{[1][3]} In the biomedical field, cerium(III) oxalate has historical use as an antiemetic agent.^{[2][4]} Its low solubility and limited absorption in the gastrointestinal tract are key to this application.^[4]

This technical guide provides a comprehensive overview of the core physical and chemical properties of cerium(III) oxalate, detailed experimental protocols for its synthesis and characterization, and a summary of its applications relevant to research and drug development.

Physical Properties

Cerium(III) oxalate is typically a white or slightly pink, odorless, crystalline solid.^{[1][5]} It is most commonly available in its hydrated form, typically as a decahydrate ($\text{Ce}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$). The physical properties can vary slightly depending on the degree of hydration.

Table 1: General Physical Properties of Cerium(III) Oxalate

Property	Value	Reference
Chemical Formula	Anhydrous: $\text{Ce}_2(\text{C}_2\text{O}_4)_3$ Hydrated: $\text{Ce}_2(\text{C}_2\text{O}_4)_3 \cdot n\text{H}_2\text{O}$ (n is often 10)	[1] [2]
Molar Mass	Anhydrous: 544.29 g/mol Decahydrate: 724.45 g/mol	[1]
Appearance	White crystalline powder	[1] [2] [6]
Density	~2.34 g/cm ³	[6]
Melting Point	Decomposes upon heating	[1] [5] [7]

Solubility

The solubility of cerium(III) oxalate is a critical property, particularly for its synthesis via precipitation and its historical use as an antiemetic.

Table 2: Solubility of Cerium(III) Oxalate

Solvent	Solubility	Notes	Reference
Water	Insoluble / Slightly soluble	Low aqueous solubility is a key characteristic.	[1] [6] [7] [8] [9]
Acids (HCl, H ₂ SO ₄)	Soluble	Solubility increases in acidic conditions due to the protonation of oxalate ions.	[5] [6] [7] [8]
Ethanol, Ether	Insoluble		[5] [7] [8]
Alkali Solutions	Insoluble		[5] [8]
Oxalic Acid	Insoluble		[5] [8]

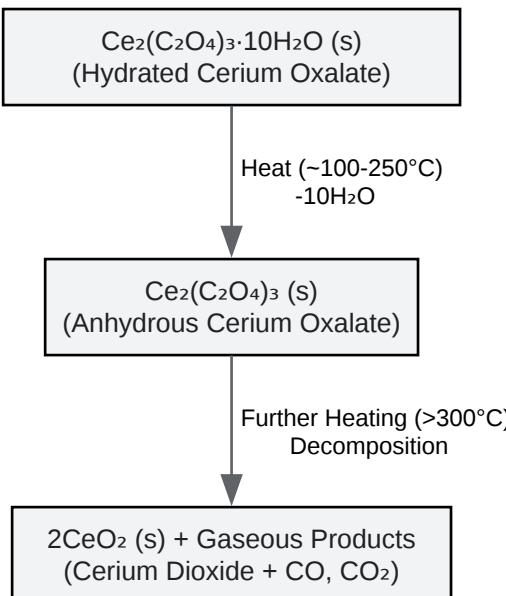
Crystal Structure

Cerium(III) oxalate decahydrate, $\text{Ce}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}$, crystallizes in the monoclinic $\text{P}2_1/\text{c}$ space group.[10][11] In this structure, each Cerium(III) ion is coordinated to three oxalate groups and three water molecules in its primary coordination sphere.[10][11] Additional water molecules are located within cavities in the coordination polymer structure.[10]

Chemical Properties

Thermal Decomposition

The thermal decomposition of cerium(III) oxalate is one of its most important chemical properties, as it provides a common route to synthesizing cerium oxide (CeO_2). The process occurs in distinct stages, which can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[12][13]


- **Dehydration:** Upon heating, the hydrated form first loses its water molecules. This process typically occurs in one or more steps, starting at temperatures around 100°C .[12][14][15] Studies show the dehydration of the decahydrate is the first stage of decomposition.[12]
- **Decomposition to Oxide:** Following dehydration, the anhydrous cerium(III) oxalate decomposes to form cerium oxide. This is a complex process involving the release of carbon monoxide (CO) and carbon dioxide (CO_2).[16]

The overall reaction for the decomposition of the decahydrate is: $\text{Ce}_2(\text{C}_2\text{O}_4)_3 \cdot 10\text{H}_2\text{O}(\text{s}) \rightarrow 2\text{CeO}_2(\text{s}) + 2\text{CO}(\text{g}) + 4\text{CO}_2(\text{g}) + 10\text{H}_2\text{O}(\text{g})$

The kinetics of this decomposition have been studied, with activation energies for the dehydration step being approximately 43-44 kJ/mol, and for the subsequent decomposition to ceria around 128 kJ/mol.[12][14]

Below is a diagram illustrating the thermal decomposition pathway.

Thermal Decomposition Pathway of Cerium(III) Oxalate Hydrate

[Click to download full resolution via product page](#)

Caption: Thermal decomposition of cerium(III) oxalate hydrate to ceria.

Experimental Protocols

Synthesis of Cerium(III) Oxalate via Precipitation

This protocol describes a common laboratory method for synthesizing cerium(III) oxalate by precipitation from an aqueous solution.[12][14][17]

Materials:

- Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
- Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
- Distilled or deionized water
- Ethanol (for washing)
- Beakers, magnetic stirrer, filter paper, funnel, drying oven

Procedure:

- Prepare Reactant Solutions:
 - Prepare a 0.1 M solution of cerium(III) nitrate hexahydrate by dissolving the appropriate amount in distilled water.
 - Prepare a 0.1 M solution of oxalic acid dihydrate by dissolving it in distilled water. Gentle heating may be required to fully dissolve the oxalic acid.
- Precipitation:
 - Place the cerium(III) nitrate solution in a beaker on a magnetic stirrer.
 - Slowly add the oxalic acid solution dropwise to the cerium nitrate solution while stirring continuously.[12]
 - A white precipitate of cerium(III) oxalate will form immediately.[17]
 - Continue stirring the mixture for several hours (e.g., 6 hours) at room temperature to ensure complete precipitation.[12]
- Isolation and Washing:
 - Collect the precipitate by filtration using a Buchner funnel and filter paper.
 - Wash the collected precipitate several times with distilled water to remove any unreacted reagents and nitric acid byproducts.
 - Follow with a wash using ethanol to help remove excess water.[12]
- Drying:
 - Carefully transfer the washed precipitate to a watch glass or petri dish.
 - Dry the product in a drying oven at a moderate temperature (e.g., 50-80°C) until a constant weight is achieved.[12][17] The resulting white powder is cerium(III) oxalate hydrate.

The following diagram illustrates the experimental workflow for the synthesis.

Experimental Workflow for Cerium(III) Oxalate Synthesis

1. Solution Preparation

Dissolve $\text{Ce}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ in WaterDissolve $\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ in Water

2. Precipitation Reaction

Slowly add Oxalic Acid Solution to Cerium Nitrate Solution with constant stirring

3. Product Isolation

Filter the Precipitate

Wash with Water and Ethanol

Dry in Oven (50-80°C)

Final Product:
 $\text{Ce}_2(\text{C}_2\text{O}_4)_3 \cdot n\text{H}_2\text{O}$ Powder[Click to download full resolution via product page](#)

Caption: Workflow for the precipitation synthesis of cerium(III) oxalate.

Characterization Methods

Thermogravimetric Analysis (TGA):

- Purpose: To study the thermal stability and decomposition profile of cerium(III) oxalate hydrate. It provides quantitative information about the loss of water and the decomposition to cerium oxide.[18]
- Methodology: A small, precisely weighed sample of cerium(III) oxalate is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant rate. The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots mass percentage versus temperature, revealing the temperatures at which dehydration and decomposition occur.

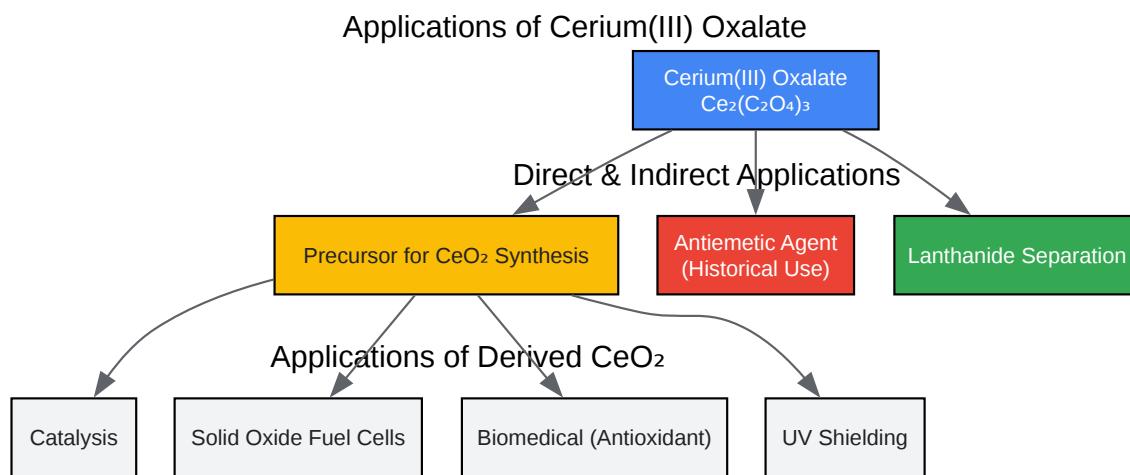
X-Ray Diffraction (XRD):

- Purpose: To determine the crystal structure and phase purity of the synthesized product.
- Methodology: A powdered sample is irradiated with a monochromatic beam of X-rays. The X-rays are diffracted by the crystalline lattice planes of the sample at specific angles (2θ). The resulting diffraction pattern is a unique "fingerprint" of the crystalline material, which can be compared to standard patterns (e.g., from the ICDD database) to confirm the identity and structure (e.g., monoclinic) of cerium(III) oxalate.[12][19]

Scanning Electron Microscopy (SEM):

- Purpose: To visualize the morphology, particle size, and shape of the cerium(III) oxalate crystals.
- Methodology: A focused beam of electrons is scanned across the surface of a coated sample. The interactions between the electrons and the sample produce various signals that are collected to form an image of the surface topography. SEM analysis can reveal if the product consists of rods, plates, or other morphologies, which can be influenced by the synthesis conditions.[12][20]

Applications in Research and Drug Development


Cerium(III) oxalate's properties make it relevant in several areas, from materials science to pharmacology.

Precursor for Nanomaterials

The primary application of cerium(III) oxalate is as a precursor for the synthesis of cerium oxide (CeO_2), particularly nanocrystalline ceria.[1][14][16] The thermal decomposition (calcination) of cerium(III) oxalate is a reliable method to produce CeO_2 with controlled properties.[21] The morphology of the final ceria particles can sometimes be inherited from the oxalate precursor crystals, a phenomenon known as pseudomorphism.[16][20]

Ceria nanoparticles have numerous applications, including:

- Catalysis: Used in automotive catalytic converters and as catalysts in organic synthesis.[6]
- Solid Oxide Fuel Cells (SOFCs): Doped ceria is used as a solid electrolyte.[14]
- Biomedical Applications: Nanoceria has been investigated for its antioxidant and potential therapeutic properties.[22][23]
- UV Shielding: Used in sunscreens and to prevent UV degradation in glass and polymers.[3]

[Click to download full resolution via product page](#)

Caption: Relationship between cerium(III) oxalate and its applications.

Drug Development and Biomedical Relevance

Cerium(III) oxalate was historically used as an antiemetic to treat nausea and vomiting, particularly motion sickness and morning sickness during pregnancy.[2][4]

- Mechanism of Action: Its therapeutic effect is believed to be a local action on the gastrointestinal mucosa.[4] Due to its very low solubility in water and poor absorption from the GI tract, it does not exert a significant systemic effect.[4] This localized action minimizes systemic toxicity, a desirable trait for certain drug development pathways.
- Toxicity: While cerium salts are generally considered to have low toxicity, oxalates can be irritants to skin and mucous membranes and are corrosive.[1][2] High doses of oxalates can cause kidney damage.[1][2]

The historical use of cerium(III) oxalate highlights a principle relevant to modern drug development: leveraging poor solubility to achieve localized therapeutic effects within the GI tract, thereby reducing systemic exposure and potential side effects. While largely replaced by more effective modern antiemetics, its case serves as a valuable reference.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. assignmentpoint.com [assignmentpoint.com]
- 2. Cerium oxalate - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Cas 13266-83-6,CERIUM(III) OXALATE | lookchem [lookchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. CERIUM(III) OXALATE CAS#: 13266-83-6 [chemicalbook.com]
- 8. chembk.com [chembk.com]

- 9. Cerium (III) Oxalate (CAS No. 15750-47-7) Supplier | Stanford Materials Corporation [stanfordmaterials.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Hydrothermal conversion of cerium oxalate to CeO₂ : a parade of oxalate and water coordination modes - New Journal of Chemistry (RSC Publishing)
DOI:10.1039/D3NJ04635D [pubs.rsc.org]
- 12. devagirijournals.com [devagirijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Hydrothermal conversion of Cerium Oxalate into CeO₂.nH₂O oxide [xray.cz]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cerium Oxalate Morphotypes: Synthesis and Conversion into Nanocrystalline Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of cerium(III) oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089700#physical-and-chemical-properties-of-cerium-iii-oxalate\]](https://www.benchchem.com/product/b089700#physical-and-chemical-properties-of-cerium-iii-oxalate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com